(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGNJXQDHQWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine ring: Starting with a suitable pyrrolidine precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the chloropyridinyl group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the chlorothiophenyl group: The chlorothiophenyl group can be attached through coupling reactions, such as Suzuki or Stille coupling.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group or the chloropyridinyl group.
Substitution: The chloropyridinyl and chlorothiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Agrochemicals: Possible applications as a pesticide or herbicide.
Polymers: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(a) 5-((3R)-3-((4-(4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one (P-0070)
- Structure : Contains a pyrrolidinyl group linked to a chloropyridazine ring and a 4-acetylcyclohexenyl-substituted pyridine.
- Key Differences: Replaces the thiophene methanone with a pyridazine ring and introduces an acetylcyclohexenyl group.
- Synthesis : Utilizes Suzuki-Miyaura coupling with a palladium catalyst, a method applicable to the target compound for introducing aryl/heteroaryl groups .
(b) 1-[7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-pyrrolidin-1-yl–methanone (15)
- Structure: Features a pyrrolidinyl methanone linked to a chlorophenylamino-pyrrolopyridine system.
- Key Differences: Incorporates a fused pyrrolopyridine core instead of thiophene and pyridine.
(c) 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone (CAS 477857-95-7)
- Structure: Includes a thienyl methanone with 4-chlorophenyl and methylsulfanyl substituents.
- Key Differences: Substitutes the 5-chlorothiophene with a methylsulfanyl group and lacks the pyridinyloxy moiety. The molecular formula (C16H16ClNOS2) reflects reduced complexity compared to the target compound .
(d) (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
Physicochemical Properties
| Compound | Molecular Formula | Density (g/cm³) | Predicted Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Target Compound | Not Provided | ~1.3–1.4* | ~450–500* | ~-1.5* |
| [3-(4-Chlorophenyl)...methanone | C16H16ClNOS2 | 1.36 | 500.2 | -1.34 |
| P-0070 | C20H22ClN3O3 | Not Provided | Not Provided | Not Provided |
*Estimated based on structural analogs .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.9 g/mol. The structure features a pyrrolidine ring, chlorinated pyridine, and thiophene moieties, which are known for their diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₂S |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 2034314-65-1 |
| Chemical Structure | Structure |
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is hypothesized that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Potential targets include:
- Kinases : Inhibiting kinase activity can disrupt signaling pathways associated with cancer progression.
- G-protein coupled receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters.
- Ion channels : Modulating ion channel activity can influence neuronal excitability and muscle contraction.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, a study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in various cancer cell lines.
Case Study:
In a study involving xenograft models, compounds structurally related to this compound were administered at doses of 100 mg/kg. Results demonstrated moderate tumor growth inhibition, suggesting potential as a therapeutic agent against certain cancers .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications to the pyrrolidine nitrogen or the introduction of different substituents on the aromatic rings can significantly alter potency and selectivity against target enzymes.
| Compound Modification | Observed Activity |
|---|---|
| Methyl substitution on nitrogen | Increased potency against MDM2 |
| Chlorine substitution on pyridine | Enhanced binding affinity to target proteins |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data indicate favorable pharmacokinetic profiles, with high plasma exposure observed in animal models .
Future Directions
Research into this compound should focus on:
- In-depth Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Clinical Trials : Conducting trials to evaluate efficacy and safety in humans.
- Optimization of Derivatives : Synthesizing analogs to enhance potency and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
